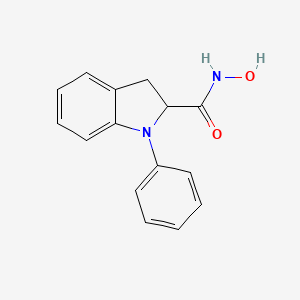
N-Hydroxy-1-phenylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1-phenylindoline-2-carboxamide is a compound belonging to the class of indoline derivativesThe compound’s structure consists of an indoline ring system with a phenyl group and a carboxamide moiety, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-phenylindoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylindoline-2-carboxylic acid with hydroxylamine under acidic conditions to form the desired compound. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-phenylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxylated or aminated derivatives .
Scientific Research Applications
N-Hydroxy-1-phenylindoline-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxy-1-phenylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety can form hydrogen bonds with these targets, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-1-phenylindoline-2-carboxamide include other indoline derivatives with carboxamide moieties, such as:
- N-Hydroxy-1-phenylindoline-3-carboxamide
- N-Hydroxy-2-phenylindoline-2-carboxamide
- N-Hydroxy-3-phenylindoline-2-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the carboxamide moiety enhances its ability to form hydrogen bonds, contributing to its potential as an enzyme inhibitor and its diverse biological activities .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-hydroxy-1-phenyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(16-19)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-9,14,19H,10H2,(H,16,18) |
InChI Key |
FKRVZQUZSVSWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



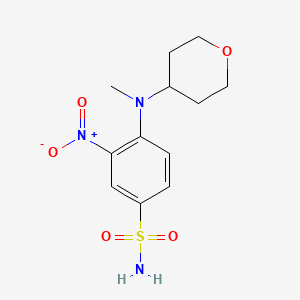
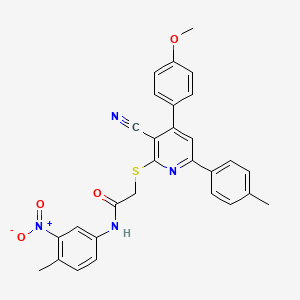
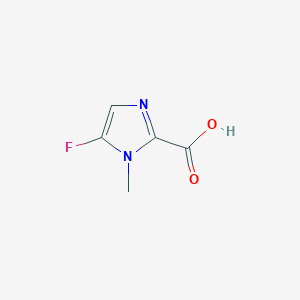

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)

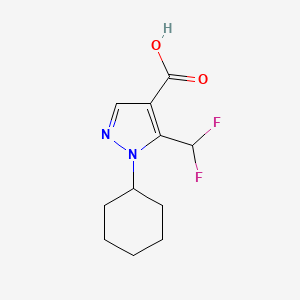
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
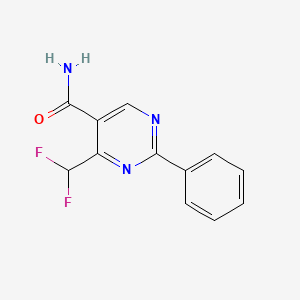
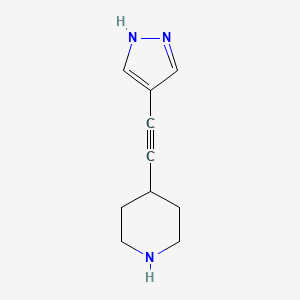
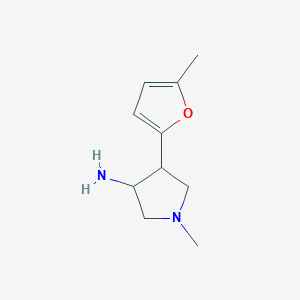
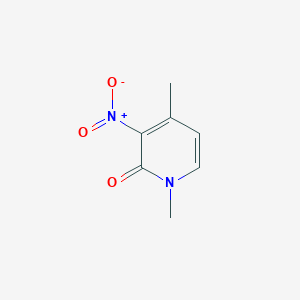
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
